4-(Chloromethyl)-2-phenyl-1,3-thiazole
Overview
Description
4-(Chloromethyl)-2-phenyl-1,3-thiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-phenyl-1,3-thiazole typically involves the chloromethylation of 2-phenyl-1,3-thiazole. This can be achieved through the reaction of 2-phenyl-1,3-thiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the thiazole ring to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Additionally, the use of alternative chloromethylating agents and catalysts can be explored to improve the overall process.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2-phenyl-1,3-thiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted thiazole derivatives.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary amines. Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted thiazole derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: Depending on the specific derivative and application, the compound may influence pathways related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
4-(Chloromethyl)-2-phenyl-1,3-thiazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 2-phenyl-1,3-thiazole, 4-methyl-2-phenyl-1,3-thiazole, and 4-(bromomethyl)-2-phenyl-1,3-thiazole
Uniqueness: The presence of the chloromethyl group in this compound imparts unique reactivity, allowing it to undergo specific nucleophilic substitution reactions that are not possible with other similar compounds. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications.
Biological Activity
4-(Chloromethyl)-2-phenyl-1,3-thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by a thiazole ring substituted with a chloromethyl group at the fourth position and a phenyl group at the second position. Its molecular formula is with a molecular weight of approximately 209.7 g/mol. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in synthetic chemistry and medicinal applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : The thiazole structure is formed through cyclization reactions involving appropriate precursors.
- Chloromethylation : The introduction of the chloromethyl group can be achieved via nucleophilic substitution reactions.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
Antimicrobial Properties
Studies have demonstrated that this compound shows effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory and Anticancer Activities
Preliminary studies indicate that this compound may possess anti-inflammatory and anticancer properties. It appears to inhibit specific enzymes involved in bacterial cell wall synthesis and interfere with cellular signaling pathways related to inflammation and cancer progression.
Comparative Biological Activity
The biological activity of this compound can be compared with related compounds to highlight its unique properties:
Compound Name | Key Features | Biological Activity |
---|---|---|
2-Phenylthiazole | Lacks chloromethyl group | Less reactive |
4-Methyl-2-phenyl-1,3-thiazole | Contains methyl instead of chloromethyl | Altered reactivity |
2-Phenyl-1,3-thiazole-4-carboxylic acid | Carboxylic acid derivative | Different solubility |
4-Chlorothiazole | Similar thiazole ring without phenyl substitution | Different properties |
While specific mechanisms of action for this compound have not been fully elucidated, its electrophilic chloromethyl group suggests potential for alkylating other molecules. This reactivity could play a role in its interactions with biological systems.
Case Studies
Recent investigations have focused on the synthesis and evaluation of novel derivatives based on the thiazole framework. For instance:
Properties
IUPAC Name |
4-(chloromethyl)-2-phenyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEGSFSFMLCNFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284978 | |
Record name | 4-(chloromethyl)-2-phenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4771-31-7 | |
Record name | 4771-31-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(chloromethyl)-2-phenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.